molecular formula C11H20O2 B8343648 Ethyl 2,5-dimethyl-3-methylenehexanoate

Ethyl 2,5-dimethyl-3-methylenehexanoate

Cat. No.: B8343648
M. Wt: 184.27 g/mol
InChI Key: CPWMIQWGDYISJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,5-dimethyl-3-methylenehexanoate is an ester derivative characterized by a branched aliphatic chain with a methylene (=CH₂) group at the 3-position and methyl substituents at the 2- and 5-positions. The ester functional group (-COO-) typically confers volatility and utility in fragrance or polymer applications, though specific applications for this compound remain speculative without explicit data.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 2,5-dimethyl-3-methylidenehexanoate

InChI

InChI=1S/C11H20O2/c1-6-13-11(12)10(5)9(4)7-8(2)3/h8,10H,4,6-7H2,1-3,5H3

InChI Key

CPWMIQWGDYISJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=C)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Structural Features
Ethyl 2,5-dimethyl-3-methylenehexanoate N/A C₁₁H₂₀O₂ ~184.28 (estimated) Ester, alkene Branched chain with methylene group
Ethyl 3-hydroxy-3,5-dimethylhexanoate 25409-20-5 C₁₀H₂₀O₃ 188.26 Ester, hydroxyl (-OH) Tertiary alcohol, branched alkyl chain
2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate 28510-23-8 C₁₅H₃₀O₃ 258.40 Diester Symmetric diester with neopentyl backbone
Hexamethylene diisocyanate 822-06-0 C₈H₁₂N₂O₂ 168.20 Isocyanate (-NCO) Linear aliphatic diisocyanate
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride N/A C₈H₁₈ClNO₂ 195.69 Ester, amine hydrochloride Chiral center, charged ammonium group

Reactivity and Stability

  • This compound: The methylene group increases susceptibility to electrophilic addition (e.g., hydrogenation or epoxidation) compared to saturated analogs. Steric hindrance from the 2,5-dimethyl groups may slow ester hydrolysis relative to linear esters.
  • Ethyl 3-hydroxy-3,5-dimethylhexanoate : The hydroxyl group enables hydrogen bonding, increasing polarity and boiling point compared to the methylene analog. It may undergo dehydration to form conjugated dienes under acidic conditions.
  • 2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate : The neopentyl backbone and diester structure enhance thermal stability, making it suitable as a plasticizer or lubricant additive.
  • Hexamethylene diisocyanate : Reactive isocyanate groups enable polymerization (e.g., polyurethanes), contrasting with the non-reactive ester groups in the target compound.
  • Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride : The hydrochloride salt improves water solubility, while the chiral center and amine group suggest pharmaceutical applications (e.g., prodrugs).

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